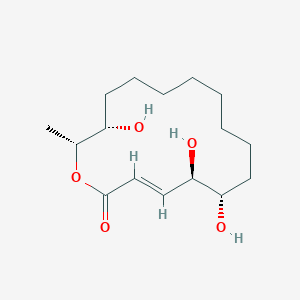
Berkeleylactone F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is a fungal metabolite found in co-culture fermentation broth of Penicillium fuscum and P. camembertii/clavigerum .
- The chemical structure of this compound is 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one.
- Its molecular formula is C16H28O5 with a molecular weight of 300.4 g/mol .
Berkeleylactone F: is an antibiotic macrolide compound.
Preparation Methods
- The synthetic routes and reaction conditions for Berkeleylactone F have been reported in scientific literature .
- Industrial production methods may vary, but the compound can be obtained through fermentation processes involving the specified fungal strains.
Chemical Reactions Analysis
- Berkeleylactone F likely undergoes various reactions due to its macrolide structure.
- Common types of reactions include oxidation, reduction, and substitution.
- Reagents and conditions used in these reactions would depend on the specific transformation.
- Major products formed from these reactions would be derivatives of the original macrolide structure.
Scientific Research Applications
- Berkeleylactone F has potential applications in various fields:
Chemistry: As a synthetic intermediate or reagent.
Biology: For studying cellular processes or as a tool in molecular biology.
Medicine: Investigating its pharmacological properties or potential therapeutic uses.
Industry: In drug development or other industrial processes.
Mechanism of Action
- The exact mechanism by which Berkeleylactone F exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
- Berkeleylactone F’s uniqueness lies in its specific structure and biological activity.
- Similar compounds may include other macrolides or natural products with related functionalities.
Properties
Molecular Formula |
C16H28O5 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
(3E,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one |
InChI |
InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10+/t12-,13+,14+,15-/m1/s1 |
InChI Key |
OXTXYWGSTRVDDS-MLCUHWOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)O)O |
Canonical SMILES |
CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


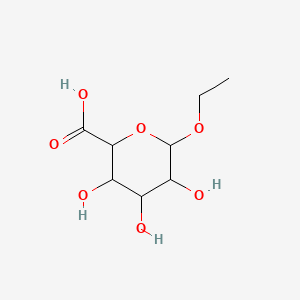
![(3R)-N-[8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanamido)pyrrolidine-1-carboxamide](/img/structure/B10818844.png)
![n-[6-(Thiophen-3-yl)-1h-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818855.png)
![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)
![N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818862.png)
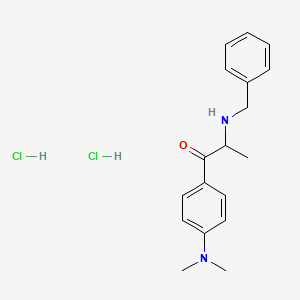
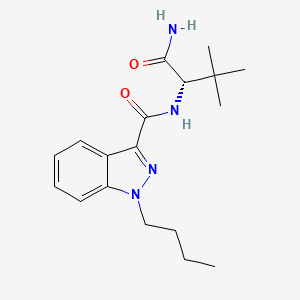
![3-[4-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxycyclohexyl]piperazin-2-one](/img/structure/B10818888.png)
![2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818893.png)
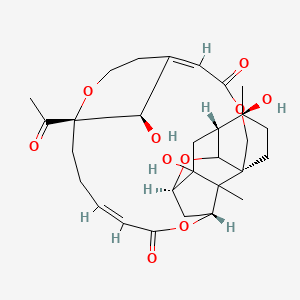

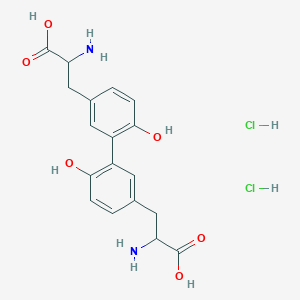
![N-[8-(2-chlorophenyl)-4,5-dihydro-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanoylamino)pyrrolidine-1-carboxamide](/img/structure/B10818919.png)
![1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone](/img/structure/B10818927.png)
